

physical and chemical properties of 2-Chloro-4,6-diphenylpyrimidine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chloro-4,6-diphenylpyrimidine

Cat. No.: B1225301

[Get Quote](#)

An In-depth Technical Guide to 2-Chloro-4,6-diphenylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of **2-Chloro-4,6-diphenylpyrimidine**. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical synthesis applications. This document details the compound's structural and physicochemical characteristics, provides established experimental protocols for its synthesis and analysis, and explores its reactivity.

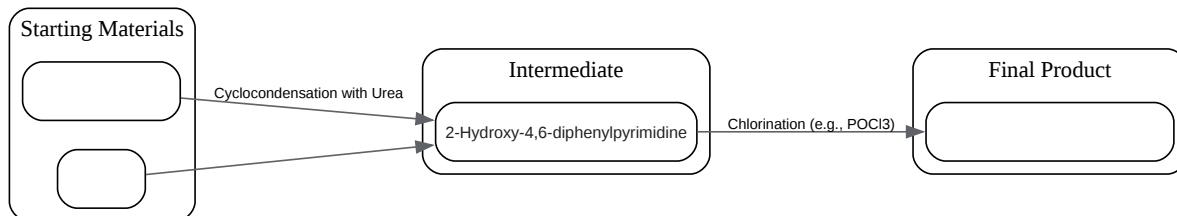
Introduction

2-Chloro-4,6-diphenylpyrimidine is a substituted pyrimidine derivative with the chemical formula $C_{16}H_{11}ClN_2$.^{[1][2]} The pyrimidine core is a fundamental building block in numerous biologically active compounds, including nucleic acids, and various pharmaceuticals. The presence of the chloro substituent at the 2-position makes it a versatile intermediate for further chemical modifications, particularly through nucleophilic aromatic substitution and cross-coupling reactions. Its phenyl substituents at the 4 and 6 positions contribute to its aromaticity and influence its solubility and crystalline nature. This guide will systematically present the

known physical and chemical data for this compound, along with detailed methodologies for its synthesis and characterization.

Physicochemical Properties

The physical and chemical properties of **2-Chloro-4,6-diphenylpyrimidine** are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions. The compound typically appears as a white to light yellow crystalline solid. [1][3] It is important to store it in a dark, dry place at room temperature.[3]

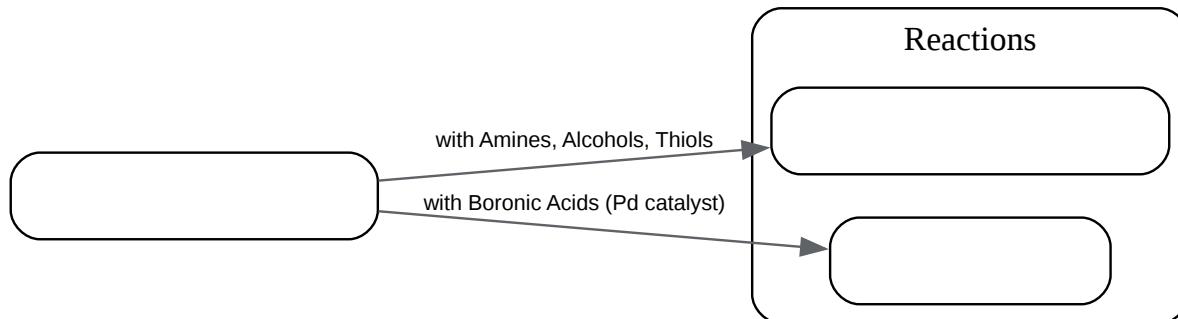

Property	Value	Reference
Molecular Formula	C ₁₆ H ₁₁ ClN ₂	[1][2]
Molecular Weight	266.73 g/mol	[1][2]
CAS Number	2915-16-4	[1]
Appearance	White to light yellow crystalline powder	[1][3]
Melting Point	113.0 to 117.0 °C	[1][3]
Boiling Point (Predicted)	469.1 ± 14.0 °C	[1][3]
Density (Predicted)	1.25 ± 0.1 g/cm ³	[1][3]
Solubility	Insoluble in water	[4]
LogP (Predicted)	4.46	[1]
pKa (Predicted)	-1.69 ± 0.30	[3]

Synthesis and Reactivity

2-Chloro-4,6-diphenylpyrimidine is a key intermediate in the synthesis of more complex molecules. Its reactivity is dominated by the chlorine atom at the 2-position of the pyrimidine ring, which is susceptible to nucleophilic displacement.

Synthesis Workflow

A common synthetic route to **2-Chloro-4,6-diphenylpyrimidine** involves the cyclocondensation of a 1,3-dicarbonyl compound with an amidine, followed by chlorination.



[Click to download full resolution via product page](#)

Synthesis of **2-Chloro-4,6-diphenylpyrimidine**.

Key Reactions

The chlorine atom on the pyrimidine ring can be readily displaced by various nucleophiles or participate in cross-coupling reactions.

[Click to download full resolution via product page](#)

Key reactions of **2-Chloro-4,6-diphenylpyrimidine**.

Experimental Protocols

The following sections provide detailed experimental protocols for the synthesis and characterization of **2-Chloro-4,6-diphenylpyrimidine**.

Synthesis of 2-Chloro-4,6-diphenylpyrimidine

This protocol describes a general two-step synthesis starting from dibenzoylmethane and urea.

Step 1: Synthesis of 2-Hydroxy-4,6-diphenylpyrimidine

- In a round-bottom flask, combine dibenzoylmethane (1 equivalent), urea (1.5 equivalents), and a catalytic amount of a strong acid (e.g., concentrated HCl) in a suitable solvent such as ethanol.
- Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and pour it into cold water.
- Collect the resulting precipitate by vacuum filtration, wash with water, and dry to obtain 2-hydroxy-4,6-diphenylpyrimidine.

Step 2: Chlorination to 2-Chloro-4,6-diphenylpyrimidine

- To a flask containing 2-hydroxy-4,6-diphenylpyrimidine (1 equivalent), add phosphorus oxychloride (POCl_3) (5-10 equivalents) as both the reagent and solvent.
- Optionally, a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline) can be added.
- Heat the mixture to reflux (around 105-110 °C) for 2-4 hours.
- After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
- Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until a precipitate forms.
- Collect the solid product by vacuum filtration, wash thoroughly with water, and dry.
- Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetonitrile) to yield pure **2-Chloro-4,6-diphenylpyrimidine**.

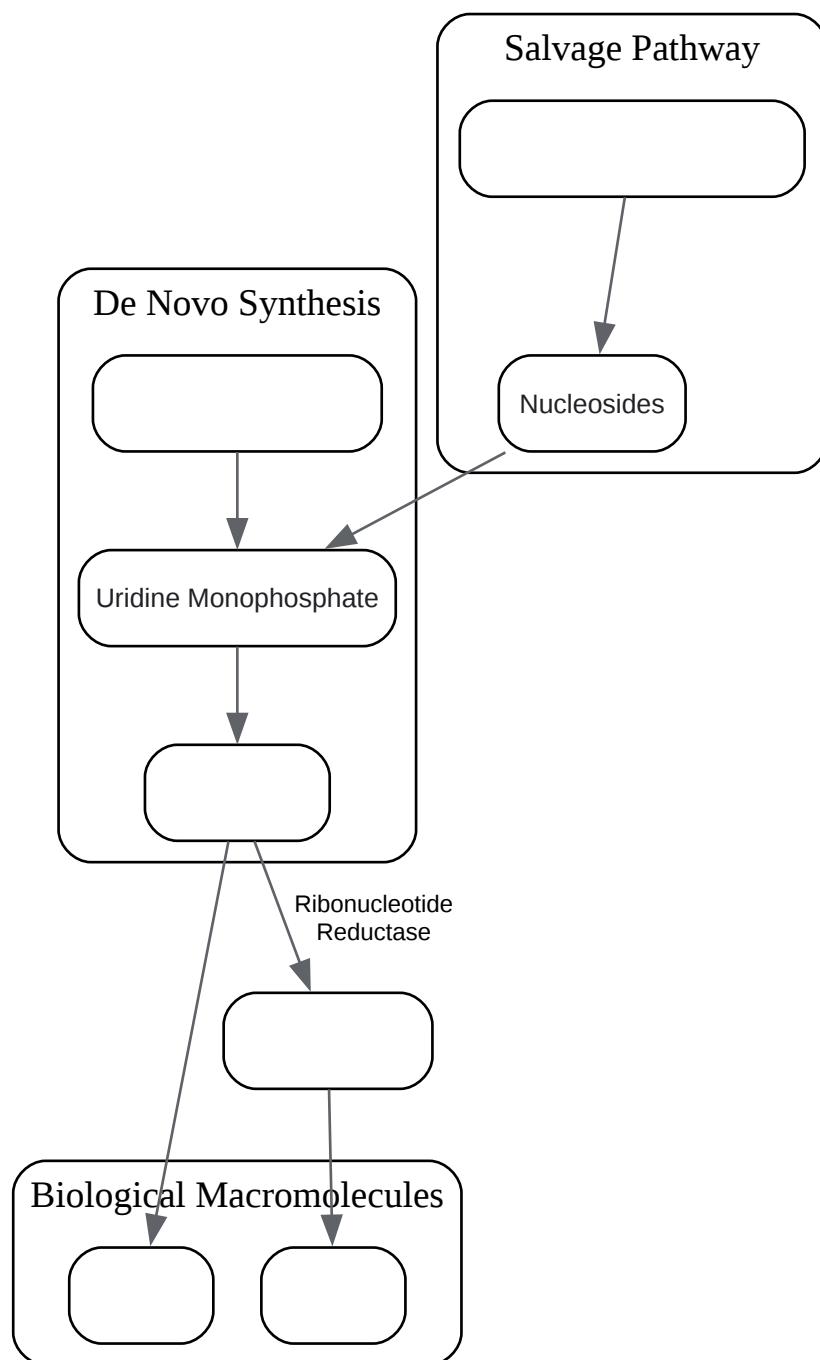
Spectroscopic Characterization

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the purified **2-Chloro-4,6-diphenylpyrimidine** in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3) in an NMR tube.
- ^1H NMR Spectroscopy: Acquire the proton NMR spectrum. The expected spectrum should show multiplets in the aromatic region (approximately 7.0-8.5 ppm) corresponding to the phenyl protons and a singlet for the pyrimidine proton.
- ^{13}C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum. The spectrum will show signals for the carbon atoms of the pyrimidine ring and the phenyl groups. The carbon attached to the chlorine will appear at a characteristic chemical shift.

4.2.2. Infrared (IR) Spectroscopy

- Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, for a solid sample, Attenuated Total Reflectance (ATR) can be used.
- Data Acquisition: Record the IR spectrum over the range of $4000\text{-}400\text{ cm}^{-1}$.
- Expected Absorptions: Look for characteristic peaks corresponding to C-H stretching of the aromatic rings, C=C and C=N stretching vibrations of the pyrimidine and phenyl rings, and the C-Cl stretching vibration.


4.2.3. Mass Spectrometry (MS)

- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
- Data Acquisition: Analyze the sample using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Expected Result: The mass spectrum should show a molecular ion peak $[\text{M}]^+$ and/or a protonated molecular ion peak $[\text{M}+\text{H}]^+$ corresponding to the molecular weight of **2-Chloro-**

4,6-diphenylpyrimidine (266.73 g/mol). The isotopic pattern for the chlorine atom (^{35}Cl and ^{37}Cl in an approximate 3:1 ratio) should be observable in the molecular ion cluster.

Biological Significance and Signaling Pathways

While specific signaling pathways for **2-Chloro-4,6-diphenylpyrimidine** are not extensively documented, pyrimidine derivatives, in general, are of immense biological importance. They are core components of nucleic acids (DNA and RNA) and are involved in numerous metabolic pathways. The pyrimidine ring system is a common scaffold in a wide range of pharmaceuticals, including anticancer, antiviral, and antibacterial agents. The functionalization of the pyrimidine core, often initiated from chloro-derivatives, is a key strategy in drug discovery to modulate biological activity.

[Click to download full resolution via product page](#)

General pyrimidine metabolic pathway.

Conclusion

2-Chloro-4,6-diphenylpyrimidine is a valuable chemical intermediate with well-defined physicochemical properties. Its synthesis is straightforward, and its reactivity, particularly at the

2-position, allows for a wide range of chemical transformations. This guide provides the essential information and experimental protocols required for its effective use in a research and development setting. Further exploration of its derivatives could lead to the discovery of novel compounds with significant biological activities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. oled-intermediates.com [oled-intermediates.com]
- 2. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. publishing.bceln.ca [publishing.bceln.ca]
- To cite this document: BenchChem. [physical and chemical properties of 2-Chloro-4,6-diphenylpyrimidine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1225301#physical-and-chemical-properties-of-2-chloro-4-6-diphenylpyrimidine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com